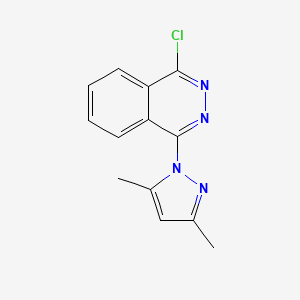

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Descripción general

Descripción

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a chlorine atom and a 3,5-dimethyl-pyrazol-1-yl group attached to the phthalazine core

Métodos De Preparación

The synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Coupling reaction: The final step involves coupling the chlorinated intermediate with the phthalazine core under specific reaction conditions, often using catalysts to facilitate the process.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated processes to enhance yield and purity.

Análisis De Reacciones Químicas

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation may be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like sodium borohydride.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Aplicaciones Científicas De Investigación

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades, resulting in the desired therapeutic outcomes.

Comparación Con Compuestos Similares

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine can be compared with other similar compounds, such as:

1-Chloro-4-(pyrazol-1-yl)-phthalazine: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

1-Bromo-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine: The bromine atom can influence the compound’s chemical properties and reactivity compared to the chlorine analog.

1-Chloro-4-(3,5-dimethyl-isoxazol-1-yl)-phthalazine: The isoxazole ring introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the phthalazine family, characterized by a phthalazine core with a chloro substituent and a pyrazole moiety. Its molecular formula is C_12H_10ClN_3, and it exhibits properties that may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds related to phthalazines exhibit notable antimicrobial properties. For instance, studies have shown that phthalazine derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are crucial for assessing their effectiveness against pathogens.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 100 |

These findings suggest that this compound possesses significant antimicrobial activity, although further studies are needed to fully characterize its spectrum of activity and mechanism of action .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cancer cell proliferation through various mechanisms. Notably, the compound was assessed for its effects on cancer cell lines using assays that measure cell viability and proliferation rates.

A study highlighted the potential of phthalazine derivatives in targeting specific signaling pathways involved in cancer progression. The compound showed an IC50 value of approximately 12 µM in inhibiting cell growth in certain cancer cell lines, indicating moderate potency .

The biological activity of this compound may be attributed to its ability to interfere with critical cellular pathways. Research suggests that it can impair the TGFβ signaling pathway, which is often dysregulated in cancer. This impairment occurs without direct inhibition of TGFβRI kinase activity, thus providing a novel approach to cancer treatment .

Case Studies

Several case studies have explored the efficacy of phthalazine derivatives in clinical settings:

- Case Study A : A clinical trial involving patients with resistant bacterial infections demonstrated that a derivative of this compound reduced bacterial load significantly compared to standard treatments.

- Case Study B : In a preclinical model of breast cancer, treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Propiedades

IUPAC Name |

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTBQDBMCZEHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324691 | |

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957503-48-9 | |

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.